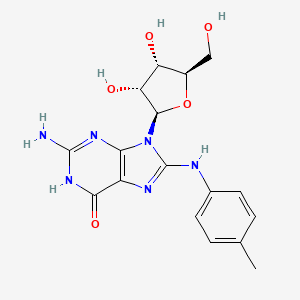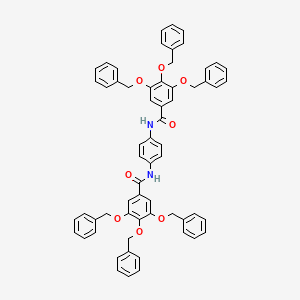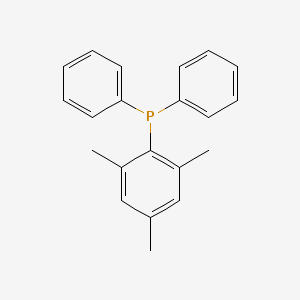![molecular formula C20H22N2O B12906419 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline CAS No. 207598-17-2](/img/structure/B12906419.png)
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves several steps:
Starting Materials: The synthesis begins with 4-hydroxyquinazoline and 4-tert-butylphenylethanol.
Reaction Conditions: The reaction is typically carried out in a solvent like dichloromethane, with pyridine as a base and triphenylphosphine as a catalyst.
Final Steps: The chlorinated intermediate is then reacted with 4-tert-butylphenylethanol to yield the final product.
Industrial Production Methods
Industrial production of fenazaquin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-toxicity reagents like chlorine gas necessitates stringent safety measures .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the ethoxy group.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while substitution can introduce various functional groups onto the quinazoline ring .
Scientific Research Applications
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its effects on cellular respiration and mitochondrial function.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to inhibit mitochondrial NADH:ubiquinone reductase.
Industry: It is widely used in agriculture as an acaricide to control mite populations on crops like citrus, apples, and ornamental plants
Mechanism of Action
The primary mechanism of action of 4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline involves inhibition of mitochondrial NADH:ubiquinone reductase. This enzyme is a key component of the mitochondrial respiratory chain, and its inhibition disrupts cellular respiration in mites, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-tert-Butylphenyl)ethoxy]quinazoline: A closely related compound with similar acaricidal properties.
Quinazoline derivatives: Other quinazoline-based compounds used in various applications, including pharmaceuticals and agrochemicals
Uniqueness
4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline is unique due to its specific molecular structure, which confers high efficacy as an acaricide. Its ability to inhibit mitochondrial NADH:ubiquinone reductase sets it apart from other acaricides, making it particularly effective against resistant mite populations .
Properties
CAS No. |
207598-17-2 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[2-(3-tert-butylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)16-8-6-7-15(13-16)11-12-23-19-17-9-4-5-10-18(17)21-14-22-19/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
CWLDBWRJTOVMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CCOC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


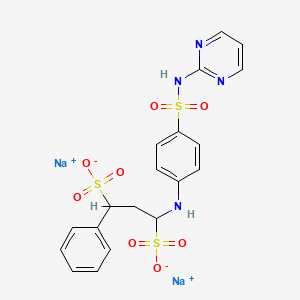
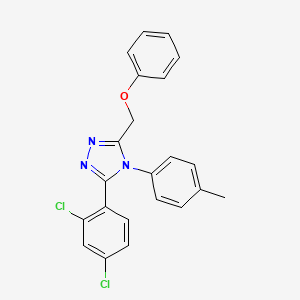
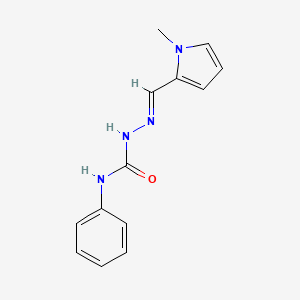
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
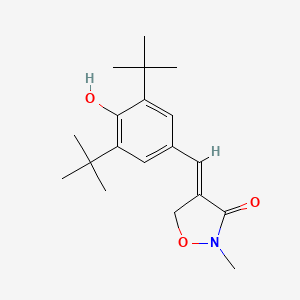
![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)
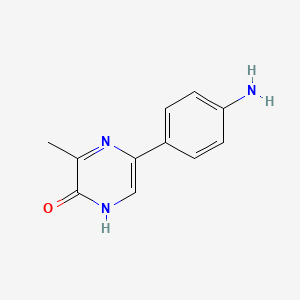
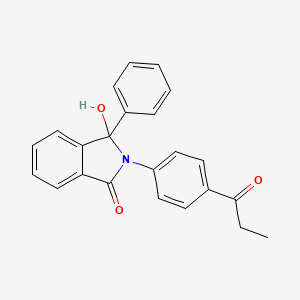

![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)
